molecular formula C41H33N3O7 B4288930 (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate}

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate}

Cat. No.: B4288930
M. Wt: 679.7 g/mol
InChI Key: BGBYIXMISQTYCG-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate}: is a complex organic compound that features a unique structure combining oxazole and benzoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate} typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of benzoylamino and phenylacetate groups through nucleophilic substitution and esterification reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which provide better control over reaction parameters and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate} is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity against certain diseases, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.

Industry

In industry, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate} is explored for its potential use in materials science. Its unique properties may make it suitable for the development of advanced materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate} involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects. The exact pathways involved are still under investigation, but they likely include interactions with key signaling molecules and regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate} include other oxazole derivatives and benzoylamino compounds. Examples include:

    2-phenyl-1,3-oxazole:

    Benzoylamino phenylacetate: A related compound with similar functional groups but a different overall structure.

Uniqueness

What sets (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{phenyl[(phenylcarbonyl)amino]acetate} apart is its combination of oxazole and benzoylamino groups, which confer unique chemical and biological properties. This combination allows for a broader range of applications and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[5-[(2-benzamido-2-phenylacetyl)oxymethyl]-2-phenyl-1,3-oxazol-4-yl]methyl 2-benzamido-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H33N3O7/c45-37(30-20-10-3-11-21-30)43-35(28-16-6-1-7-17-28)40(47)49-26-33-34(51-39(42-33)32-24-14-5-15-25-32)27-50-41(48)36(29-18-8-2-9-19-29)44-38(46)31-22-12-4-13-23-31/h1-25,35-36H,26-27H2,(H,43,45)(H,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBYIXMISQTYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)COC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)COC(=O)C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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